7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10098046
Molecular Formula: C18H17N5O3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N5O3 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 11-(2-methoxyethyl)-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C18H17N5O3/c1-25-10-9-22-8-7-15-14(17(22)24)11-19-18-20-16(21-23(15)18)12-3-5-13(26-2)6-4-12/h3-8,11H,9-10H2,1-2H3 |
| Standard InChI Key | TXOCHDCOTFVOHL-UHFFFAOYSA-N |
| SMILES | COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC |
| Canonical SMILES | COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC |
Introduction
7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e]124triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound belonging to the class of pyrido[3,4-e] triazolo[1,5-a]pyrimidines. This compound features a unique structure with a pyrido-triazolo-pyrimidine core, substituted with a 2-methoxyethyl group at the 7-position and a 4-methoxyphenyl group at the 2-position. Its molecular formula is CHNO, with a molecular weight of 351.4 g/mol .
Biological Activities and Applications
While specific biological activities of 7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one are not extensively documented, compounds within the pyrido[3,4-e] triazolo[1,5-a]pyrimidine class are generally explored for their potential therapeutic applications. These include anticancer, anti-inflammatory, and antimicrobial activities, often attributed to their ability to interact with enzymes or receptors.
Mechanism of Action
The mechanism of action for compounds in this class typically involves interaction with molecular targets such as enzymes or receptors. The presence of specific functional groups, such as methoxy and phenyl rings, can enhance binding affinity to target proteins, influencing their pharmacological properties.
Research Findings and Future Directions
Research on heterocyclic compounds like 7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is ongoing, with a focus on optimizing their synthesis and exploring their biological activities. Future studies may involve structure-activity relationship (SAR) analyses to identify optimal structural features for enhanced therapeutic efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume